Ammonia methanol
Overview
Description
Ammonia methanol is a useful research compound. Its molecular formula is CH7NO and its molecular weight is 49.073 g/mol. The purity is usually 95%.
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Scientific Research Applications
Methanol Production from Methane : Ammonia-oxidizing bacteria can convert methane into methanol, offering a high-rate, high-yield process. This has potential applications as a commodity chemical or in nitrogen removal processes (Taher & Chandran, 2013).
Ammonia Degradation : Methanol, used as an auxiliary fuel in supercritical water, promotes ammonia degradation. A remarkable 99.24% removal efficiency was observed at 540°C, making it a potent method for ammonia treatment (J. Zhang et al., 2021).
Fuel Cells : Ammonia is considered a more suitable fuel than methanol in some hydrogen fuel cell applications, attributed to its specific energy and environmental considerations (Metkemeijer & Achard, 1994).
Supercritical Water Oxidation : In the oxidation of ammonia in supercritical water, methanol serves as a more efficient auxiliary fuel compared to isopropanol, achieving nearly complete conversion (Jie Zhang et al., 2019).
Selective Methanol Production : The electrochemical reduction of bicarbonate ions in aqueous ammonia solutions leads to the selective production of methanol, with ammonia playing a key role as an electrolyte (Jiwanti et al., 2016).
Methanol in Ammonia Oxidation : Methanol significantly influences the reaction behavior of nitrogen during the supercritical water oxidation of ammonia, leading to increased conversion to N2O and NO (Oe et al., 2007).
Methanol Hydrocarbonation Process : This process refines raw material gas in combinative alkali ammonia synthesis plants, improving operating conditions and catalyst characteristics (Zhi, 2005).
Methanol and Ammonia as Clean Energy Sources : Methanol production provides a clean-burning fuel option, facilitates CO2 reduction, and offers hydrogen storage solutions. It has applications in DME, hydrogen, and DMFC fuel cells (Dalena et al., 2018).
Renewable Energy Production : Renewable methanol production using wind power-based hydrogen may be more economically viable than ammonia production, with additional environmental benefits (Matzen, Alhajji & Demirel, 2015).
Solid Oxide Membrane Reactors : These reactors demonstrate higher yields in hydrogenation reactions for ammonia and methanol synthesis compared to conventional catalytic reactors (Panagos, Voudouris & Stoukides, 1996).
properties
IUPAC Name |
azane;methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.H3N/c1-2;/h2H,1H3;1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHOOMGKXCMKIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
49.073 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonia methanol |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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